molecular formula C6H11ClN4 B11912886 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride

5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride

Cat. No.: B11912886
M. Wt: 174.63 g/mol
InChI Key: DNTYQDJCZUFDTH-UHFFFAOYSA-N
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Description

5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride is a chemical compound that belongs to the class of aminopyrimidines It is characterized by the presence of an aminoethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyrimidine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyrimidines. These products can have diverse applications in different scientific fields.

Scientific Research Applications

5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting key metabolic processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(1-Aminoethyl)pyrimidin-2-amine hydrochloride include other aminopyrimidine derivatives such as:

  • 2-Aminopyrimidine
  • 4-Amino-2-methylpyrimidine
  • 5-Amino-2,4-dimethylpyrimidine

Uniqueness

What sets this compound apart from these similar compounds is its unique aminoethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

5-(1-aminoethyl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c1-4(7)5-2-9-6(8)10-3-5;/h2-4H,7H2,1H3,(H2,8,9,10);1H

InChI Key

DNTYQDJCZUFDTH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1)N)N.Cl

Origin of Product

United States

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